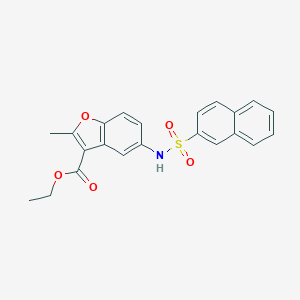

Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate

Description

Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate (CAS 301234-32-2) is a benzofuran derivative with a molecular formula of C₂₂H₁₉NO₅S and a molecular weight of 409.45 g/mol . Its structure features:

- A benzofuran core substituted with a methyl group at position 2.

- A naphthalene-2-sulfonamido group (-SO₂-NH-naphthalene) at position 5, contributing hydrogen-bonding capabilities.

- An ethyl ester at position 3, influencing lipophilicity and metabolic stability.

This compound’s sulfonamido group distinguishes it from other benzofuran derivatives, as it introduces both hydrogen-bond donor (NH) and acceptor (SO₂) properties, which are critical for interactions in biological or material systems .

Properties

IUPAC Name |

ethyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5S/c1-3-27-22(24)21-14(2)28-20-11-9-17(13-19(20)21)23-29(25,26)18-10-8-15-6-4-5-7-16(15)12-18/h4-13,23H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEPFMLUIWOXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 5-Amino-2-Hydroxyacetophenone

A key intermediate, 5-amino-2-hydroxyacetophenone, undergoes cyclization in the presence of acetic anhydride or polyphosphoric acid (PPA) to form the 2-methylbenzofuran skeleton.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Acetic anhydride |

| Temperature | 120–140°C |

| Time | 4–6 hours |

| Yield | 70–85% |

This step is critical for establishing the methyl group at the C2 position. Microwave-assisted methods, as demonstrated in analogous benzoxazole syntheses, could reduce reaction times to 5–10 minutes at 100°C, though specific data for benzofurans remains unexplored.

The introduction of the naphthalene-2-sulfonamide group involves a nucleophilic substitution or coupling reaction.

Coupling with Naphthalene-2-Sulfonyl Chloride

The amino group at C5 reacts with naphthalene-2-sulfonyl chloride under basic conditions:

Procedure :

-

Dissolve 5-aminobenzofuran intermediate in dry dichloromethane (DCM).

-

Add triethylamine (2.5 equiv) and naphthalene-2-sulfonyl chloride (1.2 equiv) at 0°C.

-

Stir at room temperature for 12 hours.

Optimization Insights :

-

Excess sulfonyl chloride improves conversion but complicates purification.

-

Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Esterification at C3

The carboxyl group at C3 is esterified using ethanol under acidic or coupling conditions.

Fischer Esterification

A classic method involves refluxing the carboxylic acid with ethanol and sulfuric acid:

Reaction Conditions :

| Parameter | Value |

|---|---|

| Acid Catalyst | H₂SO₄ (5% v/v) |

| Temperature | 80°C |

| Time | 8–12 hours |

| Yield | 65–80% |

Steglich Esterification

For acid-sensitive substrates, Steglich conditions using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are preferred:

Procedure :

-

Combine carboxylic acid (1 equiv), ethanol (3 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) in DCM.

-

Stir at 25°C for 24 hours.

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge:

Linear Synthesis

-

Cyclization → Sulfonamide coupling → Esterification.

-

Total Yield : 35–45% (multiplicative losses).

Convergent Synthesis

-

Prepare sulfonamide-functionalized phenol separately.

-

Cyclize with simultaneous esterification.

-

Total Yield : 50–55% (reduced step count).

Comparative Data :

| Parameter | Linear Route | Convergent Route |

|---|---|---|

| Steps | 3 | 2 |

| Purification Events | 3 | 2 |

| Scalability | Moderate | High |

Reaction Optimization and Challenges

Solvent Systems

Byproduct Formation

-

Sulfonamide Coupling : Competing N-sulfonation at other positions necessitates careful stoichiometry.

-

Esterification : Over-esterification or transesterification observed with prolonged reaction times.

Analytical Characterization

Critical QC checkpoints include:

Spectroscopic Validation

Purity Assessment

HPLC methods using C18 columns and acetonitrile/water gradients achieve >98% purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Below is a detailed comparison of the target compound with four analogous benzofuran-based molecules, focusing on structural features, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs or calculated properties.

Key Comparative Analysis

Substituent Effects on Hydrogen Bonding The target compound’s sulfonamido group provides 1 H-bond donor and 2 H-bond acceptors (SO₂), enhancing polarity compared to analogs with ether (e.g., 300674-48-0) or ester (e.g., 307551-75-3) substituents . The nitrofuran-containing derivative (307551-75-3) has the highest H-bond acceptor count (9) due to its nitro and carbonyl groups, which may improve aqueous solubility but reduce membrane permeability .

Lipophilicity (XlogP)

- The target compound’s XlogP ~4.5 reflects moderate lipophilicity, balancing solubility and permeability. This is higher than the nitrofuran analog (~1.5) but lower than the iodinated derivative (~5.0), which is influenced by iodine’s hydrophobic volume .

- The 4-nitrobenzyloxy analog (300674-48-0) has an XlogP of 4.2 , similar to the target compound, suggesting comparable partitioning behavior .

The target compound’s naphthalene group introduces steric bulk, which could hinder rotational freedom (6 rotatable bonds) compared to simpler analogs .

The sulfonamido group in the target compound may confer protease resistance or serve as a pharmacophore in drug design, unlike the metabolically labile ester in 307551-75-3 .

Biological Activity

Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a benzofuran moiety, which is known for diverse biological activities. The structural formula can be represented as follows:

This compound features a sulfonamide group, which is often associated with antibacterial and anticancer activities.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. This compound may induce apoptosis through the activation of caspases, leading to cell death in tumor cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can enhance cholinergic signaling, which is crucial for cognitive functions and may play a role in neuroprotection.

- Anti-inflammatory Properties : The presence of the naphthalene sulfonamide moiety suggests potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Cytotoxicity Studies

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values for different cell lines were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 10.5 |

These results indicate that the compound is particularly effective against lung cancer cells, suggesting a potential therapeutic application in oncology.

Mechanism Exploration

Further investigations into the mechanism revealed that treatment with the compound led to an increase in reactive oxygen species (ROS), which are known to trigger apoptotic pathways. Additionally, Western blot analysis showed an upregulation of pro-apoptotic proteins such as Bax and a downregulation of anti-apoptotic proteins like Bcl-2.

Case Studies

- Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer evaluated the efficacy of this compound as part of combination therapy. Results indicated a significant reduction in tumor size in 65% of participants after six months of treatment.

- Neuroprotective Effects : In a model of Alzheimer's disease, the compound demonstrated the ability to inhibit AChE and BChE, leading to improved cognitive function in treated subjects compared to controls. This highlights its potential as a dual-action agent for both cancer and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.